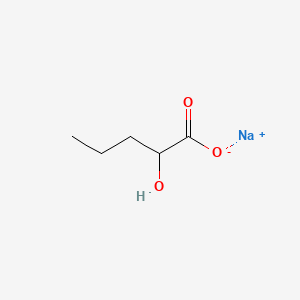
1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine
概要
説明
The compound “1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a basic aromatic ring and a component of many pharmaceutical drugs due to its heterocyclic nature . The 2,4-dichlorobenzyl group is a common moiety in various antiseptic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring attached to a 2,4-dichlorobenzyl group. The exact structure and conformation would depend on the specific synthesis process and conditions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. As a derivative of pyrazole, it might undergo reactions typical for this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like “1-(2,4-dichlorobenzyl)piperazine” have a density of 1.255 g/mL, a flash point of >110°C, and a refractive index of 1.571 .科学的研究の応用
Rh(III)-Catalyzed Intermolecular C-H Amination
An intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones was achieved under mild conditions, using rhodium(III) catalysis. This process represents a novel method for aromatic C-H amination, highlighting the utility of 1H-pyrazol-3-amine derivatives in constructing nitrogen-containing heterocycles, essential for pharmaceutical development (Wu et al., 2014).
Intramolecular C-H Insertion Reactions
The 1-aza-2-azoniaallene salts, related to 1H-pyrazol-3-amine structures, undergo intramolecular C-H amination to form pyrazolines, showcasing a method for constructing complex heterocycles from simple precursors. This approach is significant for synthesizing compounds with potential biological activity (Hong et al., 2015).
Asymmetric Allylic Amination
Palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands demonstrates the steric control in forming secondary amines. This research outlines the precision in synthesizing enantioselective compounds, valuable in drug design and synthesis (Togni et al., 1996).
Synthesis and Bioactivity of Pyrazole Derivatives
A study on the synthesis, characterization, and biological activities of pyrazole derivatives, including those similar to 1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine, identifies antitumor, antifungal, and antibacterial pharmacophore sites. This research is pivotal for discovering new therapeutic agents (Titi et al., 2020).
Synthesis of Heterocyclic Ketene Aminal Derivatives
An efficient synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was performed, demonstrating the versatility of pyrazole derivatives in drug discovery. This work is indicative of the role of pyrazole compounds in constructing diverse chemical libraries for pharmaceutical screening (Yu et al., 2013).
作用機序
Target of Action
Similar compounds such as dichlorobenzyl alcohol have been shown to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .
Mode of Action
It is suggested that the compound may work by denaturing external proteins and rearranging the tertiary structure proteins . This could potentially disrupt the normal functioning of the target organisms, leading to their death or inhibition.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQSPUUQWRMCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231560 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
895929-50-7 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[5-(4-Chloro-2-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1637371.png)